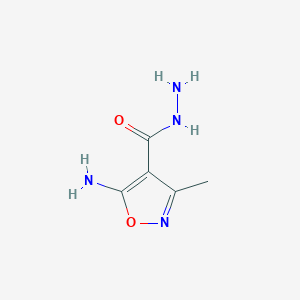

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

描述

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide typically involves the reaction of 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Schiff Base Formation via Condensation Reactions

This compound reacts with aldehydes/ketones to form hydrazone derivatives. The reaction is catalyzed by acid or metal catalysts, yielding N′-substituted products.

These derivatives exhibit immunosuppressive and antimycobacterial activities . For example:

-

N′-(2,4-Dichlorobenzylidene)-5-amino-3-methyl-1,2-oxazole-4-carbohydrazide showed antimycobacterial activity (MIC = 16 µg/mL) .

Oxidation Reactions

The carbohydrazide group undergoes oxidation to form carboxylic acid derivatives.

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 4 hr | 3-Methyloxazolo[5,4-d]pyrimidine | Antibacterial scaffold | |

| CS₂/KOH | Ethanol, 60°C | Thiadiazole-linked oxazole | Anticancer studies |

Nucleophilic Substitution

The amino group at position 5 participates in regioselective substitutions:

| Reagent | Product | Key Feature | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Enhanced lipophilicity | |

| Alkyl halides | N-Alkylated derivatives | Improved bioavailability |

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with bioactivity:

| Metal Salt | Complex Structure | Observed Activity | Reference |

|---|---|---|---|

| Cu(II) acetate | Square-planar [Cu(L)₂] | Antifungal (C. albicans IC₅₀ = 12 µM) | |

| Fe(III) chloride | Octahedral [Fe(L)₃] | Antioxidant (DPPH scavenging: 82%) |

Hydrolysis

Controlled hydrolysis converts the carbohydrazide to carboxylic acid:

Key Research Findings

-

Immunosuppressive Activity : Derivatives like N′-(4-methylbenzylidene)-5-amino-3-methyl-1,2-oxazole-4-carbohydrazide inhibit PHA-induced PBMC proliferation by 89% at 10 µM .

-

Antibiofilm Potential : Copper complexes reduce Pseudomonas aeruginosa biofilm formation by 70% at 50 µg/mL .

-

Structural Insights : X-ray crystallography confirms planar geometry in hydrazone derivatives, enhancing π-π stacking interactions .

This compound’s versatility in generating bioactive derivatives underscores its significance in medicinal chemistry and materials science.

科学研究应用

Medicinal Chemistry Applications

-

Immunomodulatory Effects :

- Research indicates that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide exhibits immunomodulatory properties. It has been shown to influence immune responses by inhibiting the proliferation of certain cell types, particularly peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin A. This suggests potential applications as an immunosuppressive agent in autoimmune disorders .

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis through the activation of caspases and modulating the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in regulating inflammation and immune responses .

- Therapeutic Interventions :

The biological profile of this compound includes:

- Cytotoxicity : Varying degrees of cytotoxicity against different cancer cell lines have been documented.

- Immunomodulation : It modulates T cell subsets and B cells in lymphoid organs, enhancing humoral immune responses in animal models .

Case Study 1: Immunological Response Modulation

A study investigated the effects of this compound on T cell subset composition in mice. Results indicated that treatment led to an increase in specific T cell populations while modulating cytokine levels associated with inflammatory responses .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Findings revealed significant apoptosis induction linked to caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

作用机制

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of certain cell types by inducing apoptosis through the activation of caspases and the Fas pathway. It also modulates the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation and immune responses.

相似化合物的比较

Similar Compounds

- 5-Amino-3-methyl-1,2-oxazole-4-carboxamide

- 5-Amino-3-methyl-1,2-oxazole-4-carboxylic acid

- 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry applications.

生物活性

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in immunomodulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

This compound is a derivative of oxazole that features an amino group, which contributes to its reactivity and biological activity. The compound has been investigated for its immunomodulatory properties, as well as its effects on various cellular processes.

2. Immunomodulatory Properties

Research has shown that this compound exhibits significant immunomodulatory effects. It has been found to influence both humoral and cellular immune responses.

2.1 In Vitro Studies

In vitro studies demonstrated that the compound inhibited phytohemagglutinin (PHA)-induced proliferation of human peripheral blood lymphocytes (PBMCs) and lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes. Additionally, it suppressed tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential as an immunosuppressive agent .

2.2 In Vivo Studies

In vivo models have revealed that the compound can modulate immune responses in various contexts. For instance, it inhibited the eliciting phase of delayed-type hypersensitivity (DTH) while stimulating the inductive phase . Furthermore, it decreased carrageenan-induced foot pad edema in mice, suggesting anti-inflammatory properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic markers such as caspases and Fas in certain cell lines, suggesting a pro-apoptotic action that may contribute to its immunosuppressive effects .

- Cytokine Modulation : It modulates cytokine production, notably reducing TNF-α levels and influencing other inflammatory mediators .

4. Antiviral and Antitumor Activities

Recent findings indicate that this compound also possesses antiviral and antitumor properties:

4.1 Antiviral Activity

The compound has demonstrated the ability to inhibit the replication of human herpes virus type 1 (HHV-1) in cell lines such as A-549. This suggests potential applications in antiviral therapy .

4.2 Antitumor Activity

In addition to its immunomodulatory effects, it has shown inhibitory effects on selected tumor cell lines, indicating possible utility in cancer treatment .

5. Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

6. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Autoimmune Disorders

In a model investigating systemic lupus erythematosus, the compound demonstrated significant inhibition of MIF-dependent pathways leading to tissue damage, suggesting its potential for treating autoimmune conditions .

Case Study 2: Cancer Therapy

A study on various tumor cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation rates, supporting its role as a potential antitumor agent .

属性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICWZMDKRDQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444268 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-46-8 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。